![molecular formula C11H11Cl2NO B3053445 2-(3,4-Dichlorophenyl)-3-(dimethylamino)acrolein CAS No. 53868-27-2](/img/structure/B3053445.png)
2-(3,4-Dichlorophenyl)-3-(dimethylamino)acrolein
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-3-(dimethylamino)acrolein (DCPDMA) is a synthetic compound that has been used in recent years in various scientific research applications. It is a small molecule that has been studied in detail, and its structure and properties have been well characterized. DCPDMA has been used in the synthesis of a variety of compounds, and its biological and biochemical effects have been examined in depth.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
A study by Coppola, Hardtmann, and Huegi (1974) detailed the synthesis of novel 2-aryl-3-(dimethylamino)acroleins, including compounds similar to 2-(3,4-Dichlorophenyl)-3-(dimethylamino)acrolein. Their research focused on the preparation of these acroleins and their subsequent hydrolysis to 2-arylmalondialdehydes. They also explored the reactions of these acroleins with amines and the conversion of 2-arylmalondialdehydes into various acroleins (Coppola, Hardtmann, & Huegi, 1974).
Chemical Transformations and Applications
Makhseed, Hassaneen, and Elnagdi (2007) conducted studies on 2-(Arylhydrazono)aldehydes, involving compounds like 3-(dimethylamino)acrolein. They investigated the coupling reactions of these aldehydes and their utilization in synthesizing a variety of pyrazoles and arylazolopyrimidines. This highlights potential applications in the development of various chemical compounds (Makhseed, Hassaneen, & Elnagdi, 2007).
Drug Discovery and Pharmaceutical Research
In the field of pharmaceutical research, a study by Croston et al. (2002) identified a compound structurally similar to 2-(3,4-Dichlorophenyl)-3-(dimethylamino)acrolein as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant for pharmacological research and drug development, showcasing the potential of such compounds in therapeutic applications (Croston et al., 2002).
Eigenschaften
IUPAC Name |
(Z)-2-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-14(2)6-9(7-15)8-3-4-10(12)11(13)5-8/h3-7H,1-2H3/b9-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUJOCJXBPDUMY-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501270 | |
Record name | (2Z)-2-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53868-27-2 | |
Record name | (2Z)-2-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.